2-Methyldecalin

Description

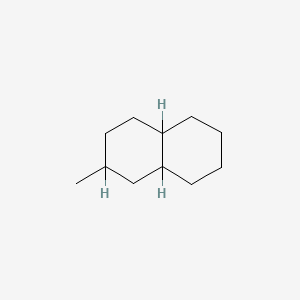

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-9-6-7-10-4-2-3-5-11(10)8-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREARFRXIFVLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CCCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873314 | |

| Record name | Decahydro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-76-1, 14398-71-1 | |

| Record name | 2-Methyldecalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, decahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, decahydro-2-methyl-, (2alpha,4aalpha,8abeta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decahydro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyldecalin: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-methyldecalin, a bicyclic hydrocarbon with significant applications in synthetic chemistry and growing relevance in medicinal chemistry. We will delve into its chemical and physical properties, explore its stereoselective synthesis, and discuss the burgeoning role of the decalin scaffold in drug design and development.

Introduction to this compound and the Decalin Scaffold

This compound, also known as decahydro-2-methylnaphthalene, is a saturated bicyclic organic compound. Its structure consists of two fused cyclohexane rings with a methyl group at the 2-position. The general CAS number for this compound is 2958-76-1 , which typically refers to a mixture of its stereoisomers.[1][2]

The decalin framework is a prevalent motif in a wide array of natural products, particularly those derived from polyketides and isoprenoids.[3] This structural unit imparts rigidity and a defined three-dimensional geometry to molecules, which can be highly advantageous in the design of bioactive compounds. In the realm of drug discovery, the decalin scaffold is increasingly utilized to create more constrained and potent analogues of flexible drug candidates, thereby improving their pharmacological profiles.[4]

Physicochemical Properties of this compound

This compound is a colorless liquid with an aromatic odor.[5] Its properties can vary slightly depending on the specific stereoisomer. The table below summarizes key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 2958-76-1 (Isomer mixture) | [1][2] |

| Molecular Formula | C₁₁H₂₀ | [2] |

| Molecular Weight | 152.28 g/mol | [2] |

| Boiling Point | ~204.6 °C at 760 mmHg | [6] |

| Flash Point | ~64.1 °C | [6] |

| Density | ~0.853 g/cm³ | [6] |

| Water Solubility | 40.6 µg/L at 25 °C | [6] |

| LogP | 3.61280 | [6] |

Stereoisomers:

This compound exists as several stereoisomers due to the cis or trans fusion of the two rings and the orientation of the methyl group. The primary isomers are cis-2-methyldecalin and trans-2-methyldecalin, each with their own distinct properties and CAS numbers. The trans isomer is generally more energetically stable due to reduced steric strain.[5]

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the catalytic hydrogenation of 2-methylnaphthalene.[7] This process involves the addition of hydrogen across the aromatic rings of 2-methylnaphthalene in the presence of a metal catalyst.

Stereoselective Catalytic Hydrogenation

A critical aspect of this compound synthesis is the control of stereochemistry to selectively produce either the cis or trans isomer. The choice of catalyst and reaction conditions plays a pivotal role in determining the cis/trans ratio of the product.[7]

-

Ruthenium-based catalysts (e.g., RuNi) have been shown to be selective towards the formation of cis-methyldecalin.[7]

-

Platinum-based catalysts (e.g., PtNi) , on the other hand, favor the production of trans-methyldecalin.[7]

-

Nickel catalysts are also effective and can be tuned to favor one isomer over the other based on the specific preparation method and reaction conditions.[8]

The mechanism of stereoselectivity is rooted in the way the 2-methylnaphthalene molecule adsorbs onto the catalyst surface and the subsequent stepwise addition of hydrogen atoms.

Experimental Protocol: Laboratory-Scale Hydrogenation of 2-Methylnaphthalene

The following is a representative, generalized protocol for the laboratory-scale synthesis of this compound via the hydrogenation of 2-methylnaphthalene. Note: This procedure should be carried out by trained personnel in a properly equipped laboratory, with all necessary safety precautions.

Materials:

-

2-Methylnaphthalene

-

Decalin (as a solvent)

-

Hydrogen gas (high purity)

-

Supported metal catalyst (e.g., 5% Ru on Carbon, 5% Pt on Alumina)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

-

Standard laboratory glassware for workup and purification.

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Catalyst Preparation and Reactor Setup:

-

Ensure the autoclave reactor is clean and dry.

-

Carefully add the chosen catalyst (e.g., 0.15 g of a nickel-based catalyst) to the reactor vessel.[8]

-

-

Charging the Reactor:

-

Prepare a solution of 2-methylnaphthalene in decalin.

-

Charge the reactor with the 2-methylnaphthalene solution.

-

-

Reaction:

-

Seal the reactor and purge several times with nitrogen, followed by hydrogen to remove any air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.7 MPa).[8]

-

Begin stirring and heat the reactor to the target temperature (e.g., 250-350 °C).[8]

-

Maintain the reaction under these conditions for the desired time, monitoring the pressure for hydrogen uptake.

-

-

Workup and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Open the reactor and filter the reaction mixture to remove the catalyst.

-

The solvent (decalin) can be removed from the product by fractional distillation under reduced pressure.

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the laboratory synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The rigid, three-dimensional structure of the decalin scaffold makes it a valuable building block in drug design. By incorporating a decalin moiety, medicinal chemists can introduce conformational constraint into otherwise flexible molecules. This can lead to several benefits:

-

Enhanced Binding Affinity: A rigid molecule can better fit into a specific binding pocket of a protein target, leading to stronger interactions and higher potency.

-

Improved Selectivity: By locking a molecule into a specific conformation, it may bind more selectively to the intended target over off-targets, reducing side effects.

-

Favorable ADME Properties: The lipophilic nature of the decalin scaffold can be used to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

A notable example is the development of a novel decalin-based bicyclic scaffold for selective inhibitors of FKBP51, a protein implicated in major depressive disorder, obesity, and chronic pain.[4] In this work, the decalin scaffold was used to rigidify existing flexible inhibitors, providing new vectors for optimizing binding affinity and selectivity.[4]

Furthermore, the decalin motif is a core component of numerous bioactive natural products, including monacolins (which have cholesterol-lowering effects) and various antifungal and antibacterial compounds.[9] The synthesis and modification of these natural products often rely on strategies to construct or functionalize the decalin core.

Conceptual Diagram of Decalin as a Drug Scaffold:

Caption: Conceptual workflow of using a decalin scaffold in drug design.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood. It is a flammable liquid and should be kept away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

References

Sources

- 1. cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H20 | CID 94249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Decalin - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. "Hydrogenation of 2-methylnaphthalene in a Trickle Bed Reactor Over Bif . . ." by Matthew J. Kline [digitalcommons.library.umaine.edu]

- 8. researchgate.net [researchgate.net]

- 9. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00031E [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 2-Methyldecalin from 2-Methylnaphthalene: Catalytic Strategies and Stereochemical Control

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyldecalin through the catalytic hydrogenation of 2-methylnaphthalene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of catalyst selection, reaction engineering, and mechanistic underpinnings that govern the stereochemical outcome of this transformation. We will explore the synthesis of both cis- and trans-2-methyldecalin, offering detailed procedural insights and comparative data to inform experimental design and optimization.

Introduction: The Significance of this compound and the Synthetic Challenge

Decalin (decahydronaphthalene) and its alkylated derivatives, such as this compound, are pivotal structural motifs in a wide array of natural products and pharmacologically active molecules. The stereochemistry of the ring fusion in the decalin system, being either cis or trans, profoundly influences the molecule's three-dimensional conformation and, consequently, its biological activity and physical properties. The selective synthesis of a specific stereoisomer of this compound from a readily available aromatic precursor like 2-methylnaphthalene presents a significant synthetic challenge, primarily centered on controlling the stereochemical outcome of the hydrogenation process.

The complete hydrogenation of 2-methylnaphthalene to this compound involves the saturation of both aromatic rings, a thermodynamically favorable yet kinetically challenging process that requires catalytic activation. The reaction proceeds through the intermediate 2-methyltetralin (1,2,3,4-tetrahydro-2-methylnaphthalene), and it is the hydrogenation of this intermediate that dictates the final stereochemistry of the decalin product.

This guide will navigate the complexities of this synthesis, providing a detailed exploration of the catalytic systems and reaction conditions that enable the selective formation of either the cis or trans isomer of this compound.

Reaction Pathway and Stereochemical Considerations

The hydrogenation of 2-methylnaphthalene to this compound is a stepwise process. The initial hydrogenation of one of the aromatic rings is relatively facile, leading to the formation of 2-methyltetralin. The subsequent hydrogenation of the second ring is where the critical stereochemical control is exerted.

The stereochemical outcome, the ratio of cis to trans isomers, is predominantly determined by the nature of the catalyst, the catalyst support, and the reaction conditions (temperature and pressure). The interaction of the 2-methyltetralin intermediate with the catalyst surface dictates the facial selectivity of hydrogen addition.

Catalytic Systems for Stereoselective Synthesis

The choice of catalyst is the most critical factor in directing the stereoselective synthesis of this compound. Both precious and non-precious metal catalysts have been employed, with distinct selectivities.

Ruthenium-Based Catalysts for cis-2-Methyldecalin Synthesis

Ruthenium-based catalysts, particularly when supported on materials like silica or alumina, have demonstrated a notable preference for the formation of the cis-isomer of this compound.[1] This selectivity is attributed to the mechanism of hydrogen addition on the ruthenium surface. It is proposed that the 2-methyltetralin adsorbs onto the catalyst surface in a manner that favors syn-addition of hydrogen from one face of the molecule, leading to the cis-fused ring system.

Platinum-Based Catalysts for trans-2-Methyldecalin Synthesis

Conversely, platinum-based catalysts, often supported on acidic materials like silica-alumina or zeolites, exhibit a strong preference for the formation of the thermodynamically more stable trans-isomer of this compound.[1] The acidic nature of the support can facilitate isomerization of the initially formed cis-isomer to the trans-isomer under the reaction conditions. Furthermore, the platinum surface itself may favor a stepwise hydrogen addition mechanism that allows for conformational changes in the intermediate, ultimately leading to the more stable trans-product.

Other Catalytic Systems

While ruthenium and platinum are the most well-documented catalysts for stereoselective synthesis, other metals have also been investigated:

-

Palladium (Pd): Palladium catalysts often show good activity but may exhibit mixed selectivity, producing a mixture of cis and trans isomers. The selectivity can be influenced by the choice of support and reaction conditions.

-

Rhodium (Rh): Rhodium catalysts can also be active for naphthalene hydrogenation, but their stereoselectivity for this compound synthesis is less predictable and highly dependent on the ligand environment and support.

-

Nickel (Ni): As a more cost-effective alternative, nickel catalysts have been extensively studied.[2] While they can achieve complete hydrogenation, controlling the stereoselectivity to favor a single isomer is often challenging. Higher nickel loadings and lower reaction temperatures have been reported to slightly favor the cis-isomer.[2]

Experimental Protocols

The following sections provide generalized, yet detailed, experimental procedures for the synthesis of cis- and trans-2-methyldecalin. These should be considered as starting points for optimization in a research setting.

General Experimental Setup: Trickle-Bed Reactor

For continuous-flow hydrogenation, a trickle-bed reactor is a common and efficient setup.[3]

Protocol for the Synthesis of cis-2-Methyldecalin using a Ru/C Catalyst

-

Catalyst Preparation: Prepare a 5% Ru on activated carbon (Ru/C) catalyst via incipient wetness impregnation of activated carbon with a solution of ruthenium(III) chloride in deionized water. Dry the catalyst at 120 °C overnight and then reduce it under a flow of hydrogen at 400 °C for 4 hours.

-

Reactor Setup: Pack a stainless-steel trickle-bed reactor with the prepared Ru/C catalyst.

-

Reaction Conditions:

-

Temperature: 150-200 °C

-

Pressure: 50-80 bar H₂

-

Liquid Feed: 10 wt% 2-methylnaphthalene in a suitable solvent (e.g., decane).

-

Liquid Hourly Space Velocity (LHSV): 1.0 h⁻¹

-

H₂/Feed Ratio: 500-1000 (molar ratio)

-

-

Procedure:

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the reactor to the target temperature.

-

Introduce the liquid feed at the specified flow rate.

-

Collect the liquid product downstream after passing through a condenser and a gas-liquid separator.

-

-

Analysis: Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of 2-methylnaphthalene and the selectivity towards cis- and trans-2-methyldecalin.

Protocol for the Synthesis of trans-2-Methyldecalin using a Pt/SiO₂-Al₂O₃ Catalyst

-

Catalyst Preparation: Prepare a 1% Pt on silica-alumina (Pt/SiO₂-Al₂O₃) catalyst by incipient wetness impregnation of a commercial silica-alumina support with an aqueous solution of chloroplatinic acid. Dry the catalyst at 120 °C and calcine in air at 450 °C for 3 hours, followed by reduction under hydrogen flow at 400 °C for 4 hours.

-

Reactor Setup: Pack a trickle-bed reactor with the prepared Pt/SiO₂-Al₂O₃ catalyst.

-

Reaction Conditions:

-

Temperature: 250-300 °C

-

Pressure: 60-100 bar H₂

-

Liquid Feed: 10 wt% 2-methylnaphthalene in decane.

-

LHSV: 1.0 h⁻¹

-

H₂/Feed Ratio: 500-1000 (molar ratio)

-

-

Procedure: Follow the same procedure as outlined for the cis-isomer synthesis.

-

Analysis: Analyze the product mixture using GC-MS to determine conversion and stereoselectivity.

Data Presentation: A Comparative Overview of Catalytic Performance

The following table summarizes typical performance data for different catalytic systems in the hydrogenation of 2-methylnaphthalene. It is important to note that these values are representative and can vary significantly with specific catalyst preparation methods and reaction conditions.

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Conversion (%) | cis:trans Ratio | Reference |

| 5% Ru/C | Activated Carbon | 180 | 70 | >99 | ~90:10 | [1] |

| 1% Pt/SiO₂-Al₂O₃ | Silica-Alumina | 280 | 80 | >99 | ~15:85 | [1] |

| 5% Pd/C | Activated Carbon | 200 | 70 | >99 | ~60:40 | General Knowledge |

| 10% Ni/Al₂O₃ | Alumina | 250 | 100 | >95 | ~55:45 | [2] |

Mechanistic Insights into Stereoselectivity

The stereochemical outcome of the hydrogenation of 2-methyltetralin is a subject of ongoing research. However, the prevailing theories revolve around the mode of adsorption of the substrate on the catalyst surface and the mechanism of hydrogen addition.

For ruthenium, the flat-lying adsorption of the aromatic ring of 2-methyltetralin is thought to facilitate the delivery of hydrogen atoms from the same side, resulting in the cis product. In contrast, for platinum on an acidic support, a combination of a stepwise hydrogen addition mechanism, which allows for the formation of more stable intermediates, and acid-catalyzed isomerization of any initially formed cis product to the more stable trans isomer, is believed to be responsible for the observed selectivity.

Product Characterization

Accurate characterization of the product mixture is essential to confirm the success of the stereoselective synthesis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the components of the reaction mixture, including the starting material, intermediate, and the cis and trans isomers of this compound. The retention times of the isomers are typically different. MS provides fragmentation patterns that confirm the identity of the products.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the cis and trans isomers. The chemical shifts and coupling constants of the protons and carbons in the decalin ring system are distinct for each stereoisomer, allowing for unambiguous identification and quantification.[6]

Conclusion

The synthesis of this compound from 2-methylnaphthalene is a well-established yet nuanced transformation where the choice of catalyst and reaction conditions dictates the stereochemical outcome. Ruthenium-based catalysts are the preferred choice for the synthesis of cis-2-methyldecalin, while platinum-based catalysts, particularly on acidic supports, are highly effective for producing the trans-isomer. This guide has provided a detailed overview of the underlying principles, experimental methodologies, and analytical techniques to empower researchers in the rational design and execution of stereoselective this compound synthesis. Further advancements in catalyst design, including the use of bimetallic catalysts and novel support materials, will undoubtedly lead to even greater control over this important transformation.

References

-

Hydrogenation of 2-methylnaphthalene Over Bi-Functional Ni Catalysts. (2022). ResearchGate. [Link]

-

Hydrogenation of 2-methylnaphthalene in a Trickle Bed Reactor Over Bifunctional Nickel Catalysts. (n.d.). DigitalCommons@UMaine. [Link]

-

Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. (2020). ChemPlusChem. [Link]

-

Hydrogenation of 2-methylnaphthalene in a Trickle Bed Reactor Over Bifunctional Nickel Catalysts. (n.d.). DigitalCommons@UMaine. [Link]

-

Mechanistic Insights Into Selective Hydrogenation of Naphthalene on NiMo Alloys: A DFT-Based Study for Catalytic Optimization. (n.d.). ResearchGate. [Link]

-

Discovery and identification of a series of alkyl decalin isomers in petroleum geological samples. (2015). The Analyst. [Link]

-

Naphthalene, decahydro-2-methyl-. (n.d.). NIST WebBook. [Link]

-

Hydrogenation of 2-methylnaphthalene in a Trickle Bed Reactor Over Bifunctional Nickel Catalysts. (n.d.). ResearchGate. [Link]

-

Mechanistic Insights Into Selective Hydrogenation of Naphthalene on NiMo Alloys: A DFT-Based Study for Catalytic Optimization. (2024). ChemCatChem. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Catalytic hydrogenation rate of polycyclic aromatic hydrocarbons in supercritical carbon dioxide containing polymer-stabilized palladium nanoparticles. (2013). The Journal of Supercritical Fluids. [Link]

-

Naphthalene Hydrogenation over Pt/Al2O3 Catalyst in a Trickle Bed Reactor. (n.d.). Chemical Engineering Science. [Link]

-

Hydrogenation performance of 1-methylnaphthalene on different catalysts. (2012). ResearchGate. [Link]

-

Hydrogenation of naphthalene and methylnaphthalene: Modeling and spectroscopy. (2002). ResearchGate. [Link]

-

This compound, cis. (n.d.). NIST WebBook. [Link]

-

cis-Decalin, 2-syn-methyl-. (n.d.). NIST WebBook. [Link]

-

2-methyl decalin. (n.d.). The Good Scents Company. [Link]

-

Naphthalene, decahydro-2-methyl-. (n.d.). NIST WebBook. [Link]

-

Comparative study on the hydrogenation of naphthalene over both Al2O3-supported Pd and NiMo catalysts against a novel LDH-derived Ni-MMO-supported Mo catalyst. (2021). University of Birmingham. [Link]

-

Elimination of polycyclic aromatic hydrocarbons in light cycle oil via hydrogenation over NiMo-based catalysts. (2022). Science, Engineering and Health Studies. [Link]

-

Structures of various platinum catalysts. (n.d.). ResearchGate. [Link]

-

1-Methylnaphthalene Hydrogenation over Supported Precious Metal Catalysts: A Kinetic Study for Deciphering the Roles of the Metal and Support. (2022). ACS Catalysis. [Link]

-

Controllable preparation of ruthenium-based catalysts modified with lithium and study of catalytic performance in the hydrogenation of 2,4-diaminotoluene. (2023). Reaction Chemistry & Engineering. [Link]

-

Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. (2020). Frontiers in Microbiology. [Link]

-

In Situ Formation of Ruthenium Catalysts for the Homogeneous Hydrogenation of Carbon Dioxide. (2002). Inorganic Chemistry. [Link]

-

Hydrogenation of polycyclic aromatic hydrocarbons as a factor affecting the cosmic 6.2 micron emission band. (2005). ResearchGate. [Link]

-

Catalytic hydrogenation of polycyclic aromatic hydrocarbons over palladium/γ-Al2O3 under mild conditions. (2008). ResearchGate. [Link]

-

Synthesis of Phenol-Tagged Ruthenium Alkylidene Olefin Metathesis Catalysts for Robust Immobilisation Inside Metal–Organic Framework Support. (2023). Molecules. [Link]

-

Thermodynamics and kinetics insights into naphthalene hydrogenation over a Ni-Mo catalyst. (2021). ResearchGate. [Link]

-

Latent Ruthenium Complexes Supported by Two N-Heterocyclic Carbene Ligands: Synthesis and Catalytic Activity with Distinctive. (n.d.). ResearchGate. [Link]

-

This compound, cis. (n.d.). Cheméo. [Link]

-

Multiphase catalytic reactions in a trickle bed reactor. (n.d.). CORE. [Link]

-

Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products: Cis-Perfluorodecalin, Trans-Perfluorodecalin and Perfluoro(butylcyclohexane): Physicochemical, Thermophysical, and Spectral Data. (2022). Molecules. [Link]

-

Synthesis, characterization and biological activity of trans-platinum(II) complexes with chloroquine. (2014). Molecules. [Link]

-

Supporting Well-Defined Platinum Group Metals in Metal-Organic Frameworks for Heterogeneous Catalysis. (2019). DSpace@MIT. [Link]

-

Fabrication and characterization of a novel catalyst based on modified zirconium metal-organic-framework for synthesis of polyhydroquinolines. (2023). Scientific Reports. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. "Hydrogenation of 2-methylnaphthalene in a Trickle Bed Reactor Over Bif . . ." by Matthew J. Kline [digitalcommons.library.umaine.edu]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Naphthalene, decahydro-2-methyl- [webbook.nist.gov]

- 6. This compound | C11H20 | CID 94249 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of cis-2-Methyldecalin

This guide provides a comprehensive technical overview of cis-2-Methyldecalin (also known as cis-decahydro-2-methylnaphthalene), a saturated bicyclic hydrocarbon. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's unique structural characteristics, physical constants, spectroscopic signature, and chemical behavior. The content is structured to deliver not just data, but also expert insights into the causality behind its properties and the methodologies for its study.

Molecular Structure and Stereochemistry

cis-2-Methyldecalin belongs to the decalin family, which consists of two fused cyclohexane rings. The "cis" designation is critical, as it defines the stereochemical relationship at the ring junction. In the cis isomer, the hydrogen atoms on the bridgehead carbons (C4a and C8a) are on the same face of the molecule. This arrangement forces the two six-membered rings into a distinct, bent geometry.[1]

The methyl group at the C-2 position introduces an additional stereocenter, further influencing the molecule's conformation and properties. The fundamental structure dictates the molecule's behavior, from its physical state to its reactivity in chemical transformations.

Conformational Dynamics: The Chair-Chair Flip

A defining characteristic of the cis-decalin system is its conformational flexibility. Unlike the rigid trans-decalin isomer, which is "locked" in a stable conformation, cis-2-methyldecalin can undergo a ring inversion, often called a "chair-chair flip."[2] During this process, both rings simultaneously flip, interconverting axial and equatorial positions.

This dynamic equilibrium is crucial for understanding the molecule's reactivity. A substituent on the ring, such as the methyl group at C-2, will rapidly interconvert between axial and equatorial orientations. The preferred conformation will be the one that minimizes steric strain, typically placing the bulkier methyl group in an equatorial position.[1]

Note: The DOT script above is a template. Actual images of the conformers would be needed to render a chemically accurate diagram.

Physical and Thermodynamic Properties

The physical properties of cis-2-Methyldecalin are a direct consequence of its molecular structure: a nonpolar, saturated hydrocarbon. While many reported values are calculated estimates, they provide a reliable profile of the compound's physical state and behavior.[3][4]

Table 1: Physical and Thermodynamic Properties of cis-2-Methyldecalin

| Property | Value | Unit | Source / Note |

| Molecular Formula | C₁₁H₂₀ | - | [5] |

| Molecular Weight | 152.28 | g/mol | [5] |

| CAS Number | 2958-76-1 | - | [5] |

| Boiling Point | ~204.6 - 209.8 | °C | [6][7] (estimate) |

| Density | ~0.886 | g/cm³ | [7] (estimate) |

| Flash Point | ~64.1 | °C | [6] (estimate) |

| Refractive Index | ~1.476 | - | [7] (estimate) |

| logP (octanol/water) | 3.613 | - | [3] (Calculated) |

| Water Solubility | 2.47 | mg/L @ 25°C | [6] (estimate) |

| Enthalpy of Vaporization (ΔvapH°) | 40.29 | kJ/mol | [3] (Calculated) |

| Enthalpy of Formation (gas, ΔfH°gas) | -169.75 | kJ/mol | [3] (Calculated) |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of cis-2-methyldecalin. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the rapid chair-chair flip at room temperature, the ¹H and ¹³C NMR spectra show time-averaged signals for the axial and equatorial positions.[8]

-

¹H NMR: The spectrum is complex, with most signals appearing in the upfield region (typically 0.8-1.8 ppm) characteristic of saturated aliphatic protons. The methyl group protons would likely appear as a doublet around 0.9 ppm. The complexity arises from the extensive spin-spin coupling between the numerous non-equivalent protons in the bicyclic system.

-

¹³C NMR: The spectrum would show distinct signals for the 11 carbon atoms. The methyl carbon would be the most upfield signal. The chemical shifts of the ring carbons are influenced by their position relative to the methyl group and the ring junction. A representative spectrum for a closely related synonym, cis-syn-2-Methyl-decalin, is available in spectral databases.[9]

Infrared (IR) Spectroscopy

The IR spectrum of cis-2-methyldecalin is dominated by absorptions corresponding to carbon-hydrogen bond vibrations, as expected for a saturated hydrocarbon.

-

C-H Stretching: Strong, sharp peaks are expected just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range), which are characteristic of sp³ C-H bonds.[10]

-

C-H Bending: Medium to strong absorptions in the 1445-1470 cm⁻¹ region correspond to CH₂ scissoring vibrations. A band around 1375 cm⁻¹ is indicative of a CH₃ bending vibration.[11]

-

Fingerprint Region: The region below 1300 cm⁻¹ will contain a complex pattern of C-C stretching and various bending and rocking vibrations that are unique to the molecule's overall structure.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of cis-2-methyldecalin results in a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 152, corresponding to the molecular weight of C₁₁H₂₀.

-

Fragmentation: The fragmentation pattern for saturated cyclic alkanes involves the loss of alkyl radicals. A prominent peak is often observed at m/z = 137 , corresponding to the loss of a methyl radical ([M-15]⁺). Further fragmentation of the decalin ring system leads to a series of cluster ions that are 14 mass units apart (representing CH₂ groups). Key fragment ions for cis-decalin, 2-syn-methyl- are observed at m/z values of 95, 81, and 41.[5][12]

Synthesis and Purification

The stereoselective synthesis of cis-2-methyldecalin is a key challenge, as thermodynamic conditions often favor the more stable trans isomer. Two primary strategies are employed.

Catalytic Hydrogenation of 2-Methylnaphthalene or its Derivatives

The most direct industrial route involves the complete hydrogenation of 2-methylnaphthalene or its partially hydrogenated intermediate, 2-methyltetralin. The choice of catalyst and reaction conditions is critical for maximizing the yield of the cis isomer. Ruthenium (Ru) and Nickel (Ni) based catalysts have shown high selectivity for cis-decalin formation under specific temperature and pressure regimes.[13][14]

Experimental Protocol: Conceptual Hydrogenation

-

Catalyst Preparation: A supported catalyst (e.g., 5% Ruthenium on alumina) is prepared and activated.

-

Reaction Setup: A high-pressure reactor (autoclave) is charged with the substrate (2-methyltetralin), a suitable solvent (if necessary), and the catalyst.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 30-70 bar). The mixture is heated (e.g., 150-270 °C) with vigorous stirring.[2][13]

-

Monitoring: The reaction is monitored by observing hydrogen uptake.

-

Workup: After cooling and depressurization, the catalyst is removed by filtration. The solvent is removed under reduced pressure.

-

Purification: The resulting mixture of cis and trans isomers is separated by fractional distillation.

Diels-Alder Cycloaddition

For constructing highly functionalized decalin cores, the Diels-Alder reaction is a powerful tool. This [4+2] cycloaddition reaction can form the six-membered ring with predictable stereochemistry, often leading to the cis-fused product.[15][16] This method is particularly valuable in the total synthesis of complex natural products containing the cis-decalin motif.

Chemical Reactivity and Potential Applications

The chemistry of cis-2-methyldecalin is primarily that of a saturated alkane. It is generally stable and unreactive under ambient conditions.

Oxidation

While resistant to common oxidizing agents, cis-2-methyldecalin can be oxidized under biological or harsh chemical conditions. Studies on its metabolism in rabbits have shown that enzymatic hydroxylation occurs on the decalin backbone, specifically at the C-6 and C-7 positions.[17] This indicates that the ring C-H bonds are susceptible to oxidation, a reaction of interest in understanding metabolic pathways and potential derivatization strategies.

Applications

Due to its stability and solvent properties, cis-2-methyldecalin, as part of a mixture of decalin isomers, can be used in applications requiring a high-boiling, nonpolar solvent. Its derivatives are foundational structures in a vast array of natural products, including steroids, terpenes, and alkaloids, making its synthesis and derivatization a topic of significant interest in medicinal chemistry and drug discovery.[15]

Safety and Handling

cis-2-Methyldecalin is a combustible liquid and should be handled with appropriate safety precautions.

-

Hazards: May be harmful if swallowed or inhaled. Can cause skin and eye irritation.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Always consult the specific Safety Data Sheet (SDS) before handling this chemical.

References

-

Cheméo. (n.d.). 2-Methyldecalin, cis - Chemical & Physical Properties. Retrieved January 16, 2026, from [Link]

- Elliott, T. H., & Hanam, J. (1968). Metabolism of methyldecalins. Biochemical Journal, 108(3), 551–559.

-

Cheméo. (n.d.). cis-Decalin, 2-syn-methyl- - Chemical & Physical Properties. Retrieved January 16, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-methyl decalin. Retrieved January 16, 2026, from [Link]

- Zhang, Y., et al. (2019). Highly Selective Hydrogenation of Tetralin to cis‐Decalin Using Ru Catalyst. ChemistrySelect, 4(29), 8569-8574.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94249, this compound. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7044, Decalin. Retrieved January 16, 2026, from [Link]

- Li, Z. T., et al. (2020). Enantioselective Synthesis of cis-Decalin Derivatives by the Inverse-Electron-Demand Diels-Alder Reaction of 2-Pyrones.

-

National Institute of Standards and Technology. (n.d.). trans-Decalin, 2a-methyl-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). cis-Decalin, 2-syn-methyl-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

- Cai, Q., et al. (2020). Enantioselective synthesis of cis‐decalin motifs by inverse‐electron‐demand Diels–Alder reaction of 2‐pyrones.

-

SpectraBase. (n.d.). cis-syn-2-Methyl-decalin. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, decahydro-, trans-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, decahydro-2-methyl- (CAS 2958-76-1). Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound, cis. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, decahydro-2-methyl-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

- Al-Sabagh, A. M., et al. (2021). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction.

- Ramirez, J., et al. (2018). Hydrogenation of 2-methylnaphthalene Over Bi-Functional Ni Catalysts.

- Singh, G., & Singh, S. (2018). Recent Approaches Towards Synthesis of cis-Decalins. ChemistrySelect, 3(29), 8345-8364.

- Wang, Z., et al. (2017). Identification of alkyl-decalins in petroleum by comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry. Analyst, 142(10), 1736-1743.

-

LookChem. (n.d.). Cas 2958-76-1, Naphthalene,decahydro-2-methyl-. Retrieved January 16, 2026, from [Link]

- Singh, G., & Singh, S. (2018). Synthesis of cis-decalin motifs. Tetrahedron Letters, 59(22), 2135-2145.

- O'Brien, A. G., et al. (2014). Decalin formation via an intramolecular Diels–Alder reaction, leading to the formation of four stereochemically distinct adducts. Journal of Organic Chemistry, 79(15), 6989-7000.

-

National Institute of Standards and Technology. (n.d.). Naphthalene, decahydro-2-methyl-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). cis-Decalin, 2-syn-methyl-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, decahydro-2-methyl-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). cis-Decalin, 2-syn-methyl-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

LibreTexts. (2021). 12.9: Conformations of Decalin. Retrieved January 16, 2026, from [Link]

- Alabugin, I. V. (2016). Stereoelectronic Effects: A Bridge Between Structure and Reactivity. John Wiley & Sons.

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 16, 2026, from [Link]

-

Organisation for Economic Co-operation and Development. (2004). SIDS INITIAL ASSESSMENT PROFILE for 2-methylnaphthalene. Retrieved January 16, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 16, 2026, from [Link]

-

University of Alabama at Birmingham. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved January 16, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C11H20). Retrieved January 16, 2026, from [Link]

-

Cheméo. (n.d.). trans-Decalin, 2-methyl- - Chemical & Physical Properties. Retrieved January 16, 2026, from [Link]

- Park, S., et al. (2020). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Polymers, 12(10), 2345.

Sources

- 1. Naphthalene, decahydro-, trans- [webbook.nist.gov]

- 2. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, cis - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. cis-Decalin, 2-syn-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C11H20 | CID 94249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methyl decalin, 2958-76-1 [thegoodscentscompany.com]

- 7. lookchem.com [lookchem.com]

- 8. Naphthalene, decahydro-, trans- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. cis-Decalin, 2-syn-methyl- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Enantioselective Synthesis of cis-Decalin Derivatives by the Inverse-Electron-Demand Diels-Alder Reaction of 2-Pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Metabolism of methyldecalins - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of trans-2-Methyldecalin

An In-depth Technical Guide to the Physical and Chemical Properties of trans-2-Methyldecalin

Introduction

Decalin (bicyclo[4.4.0]decane), a saturated bicyclic hydrocarbon, serves as a foundational structure in numerous natural products and complex organic molecules. Its stereoisomers, cis- and trans-decalin, exhibit distinct physical and chemical properties stemming from their conformational differences. This technical guide provides a comprehensive examination of trans-2-Methyldecalin, a substituted decalin of significant interest in stereochemical studies and as a reference compound in analytical chemistry.

This document delves into the core physicochemical properties, stereochemical nuances, and analytical characterization of trans-2-Methyldecalin. We will explore the structural basis for its thermodynamic stability, detail protocols for its analysis, and provide insights into its synthesis. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, technical understanding of this molecule.

Molecular Structure and Stereochemical Landscape

The defining feature of trans-2-Methyldecalin is the fusion of two cyclohexane rings in a trans configuration. This arrangement locks the molecule into a rigid, chair-chair conformation, preventing the ring flipping characteristic of its cis isomer.[1][2]

Conformational Rigidity and Stability

In trans-decalin, the two rings are joined by equatorial-type bonds, resulting in a relatively flat and strain-free structure.[2] This conformational rigidity is the primary reason for its greater thermodynamic stability compared to cis-decalin. The cis isomer, which is more flexible, suffers from steric strain due to 1,3-diaxial interactions and other nonbonded interactions within its concave face.[2][3] The energy difference is approximately 2 kcal/mol, favoring the trans isomer.[2]

The introduction of a methyl group at the C-2 position creates a new chiral center.[4] In the most stable conformer of trans-2-Methyldecalin, the methyl group occupies an equatorial position to minimize steric hindrance, specifically avoiding unfavorable 1,3-diaxial interactions that would arise from an axial placement.

Chirality and Stereoisomers

The presence of the methyl group at a non-bridgehead position, combined with the chirality of the bridgehead carbons (C-4a and C-8a), results in multiple stereoisomers for 2-methyldecalin.[4] The specific nomenclature, such as (2S,4aS,8aS)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene, precisely defines one of these enantiomers.[5] For the purpose of this guide, "trans-2-Methyldecalin" refers to the diastereomer with the trans-fused ring system, which exists as a pair of enantiomers.

Caption: Conformation of trans-2-Methyldecalin with an equatorial methyl group.

Physical and Chemical Properties

The physical properties of trans-2-Methyldecalin are characteristic of a saturated hydrocarbon of its molecular weight. It is a non-polar solvent with low water solubility.

Tabulated Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀ | [5][6][7][8] |

| Molecular Weight | 152.28 g/mol | [5][6][7][8] |

| CAS Number | 2958-76-1 | [7][8] |

| Boiling Point | 204.6 °C at 760 mmHg | [7][9] |

| Density | 0.853 g/cm³ | [7] |

| Flash Point | 64.1 °C | [7][9] |

| Vapor Pressure | 0.373 mmHg at 25°C | [7] |

| Water Solubility | 40.6 µg/L at 25°C | [7] |

| Refractive Index | ~1.4764 (estimate) | [7] |

| LogP (Octanol/Water) | 3.61 - 4.9 | [5][7][8] |

Spectroscopic and Analytical Characterization

Characterization of trans-2-Methyldecalin relies on standard analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

-

¹H NMR: The spectrum is complex due to extensive spin-spin coupling in the aliphatic rings. The methyl group would appear as a doublet in the upfield region (approx. 0.8-1.0 ppm). The bridgehead protons and the proton on the methyl-bearing carbon would have distinct chemical shifts.

-

¹³C NMR: The spectrum would show 11 distinct signals corresponding to each carbon atom, confirming the molecule's asymmetry. The methyl carbon signal would be the most upfield.

-

Mass Spectrometry (GC-MS): Electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 152, with characteristic fragmentation patterns involving the loss of alkyl fragments.[8][10][11]

-

Infrared (IR) Spectroscopy: The spectrum is dominated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.[8]

-

Gas Chromatography: The Kovats retention index, a key parameter in GC, has been reported on standard non-polar columns, with values around 1122-1159.[5][8]

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the identification and purity assessment of trans-2-Methyldecalin.

Objective: To confirm the identity and assess the purity of a sample of trans-2-Methyldecalin.

Methodology:

-

Sample Preparation:

-

Prepare a 1000 ppm stock solution of the analyte in high-purity hexane.

-

Create a serial dilution to generate calibration standards (e.g., 1, 5, 10, 50, 100 ppm).

-

Prepare a quality control (QC) sample from a separate weighing.

-

-

Instrumentation (Typical Conditions):

-

Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Electron ionization (EI) source at 70 eV, scanning from m/z 40 to 400.

-

-

Analysis Sequence:

-

Inject a solvent blank (hexane) to ensure system cleanliness.

-

Run the calibration standards to establish linearity and sensitivity.

-

Inject the QC sample and the unknown sample.

-

-

Data Interpretation & Validation:

-

Identity Confirmation: The analyte peak in the sample must have the same retention time (±0.05 min) as the standard. The mass spectrum of the sample peak must match the reference spectrum from a database (e.g., NIST) with a high similarity index (>90%).[12]

-

Purity Assessment: Calculate the area percent of the main peak relative to all other peaks in the chromatogram.

-

System Suitability: The calibration curve should have a correlation coefficient (r²) > 0.995. The QC sample concentration should be within ±15% of its nominal value.

-

Caption: Workflow for the GC-MS analysis of trans-2-Methyldecalin.

Synthesis and Reactivity

As a saturated alkane, trans-2-Methyldecalin exhibits low reactivity. Its chemistry is dominated by free-radical reactions under harsh conditions (e.g., combustion or halogenation at high temperatures). It is stable under typical laboratory conditions, making it a suitable solvent or reference standard.

Synthetic Approach: Catalytic Hydrogenation

A common and effective method for synthesizing decalin systems is the catalytic hydrogenation of the corresponding naphthalene derivative. For trans-2-Methyldecalin, the starting material is 2-Methylnaphthalene.

Reaction: 2-Methylnaphthalene + 5 H₂ → cis/trans-2-Methyldecalin

The stereochemical outcome (cis vs. trans ratio) is highly dependent on the catalyst and reaction conditions (temperature, pressure). Noble metal catalysts like rhodium or ruthenium on a support are often employed to achieve high yields and selectivity for the desired isomer.

Caption: Conceptual synthesis pathway for trans-2-Methyldecalin.

Thermodynamic Considerations

The thermodynamic stability of substituted decalins is a classic topic in conformational analysis. The rigidity of the trans-decalin framework is key to its lower ground-state energy.

Caption: Energy relationship between cis- and trans-decalin isomers.

The presence of a substituent can alter the stability balance. However, for a single methyl group, the trans-fused isomer with an equatorial substituent remains the most thermodynamically stable configuration. This stability is a critical factor in its prevalence and utility as a reference compound.

Conclusion

trans-2-Methyldecalin is a conformationally rigid, thermodynamically stable molecule whose properties are well-defined. Its stereochemistry provides a valuable model for understanding the behavior of more complex fused-ring systems, which are prevalent in medicinal chemistry and natural product synthesis. The analytical protocols detailed in this guide, grounded in standard chromatographic and spectrometric methods, provide a robust framework for its unambiguous identification and quality control. A thorough understanding of its physical and chemical characteristics is essential for its effective application in research and development.

References

-

Cheméo. (n.d.). trans-Decalin, 2-methyl- - Chemical & Physical Properties. Retrieved January 16, 2026, from [Link]

-

LookChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6427451, trans-Decalin, 2e-methyl. Retrieved January 16, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94249, this compound. Retrieved January 16, 2026, from [Link].

-

The Good Scents Company. (n.d.). 2-methyl decalin. Retrieved January 16, 2026, from [Link]

-

Pearson+. (n.d.). Using what you know about the conformational energetics of substituted cyclohexanes.... Retrieved January 16, 2026, from [Link]

-

Quora. (2017, May 13). Which is more stable, cis or trans decalin?. Retrieved January 16, 2026, from [Link]

-

Homework.Study.com. (n.d.). Which isomer is more stable, cis-decalin or trans-decalin? Explain. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). trans-Decalin, 2-methyl-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2021, March 5). 12.9: Conformations of Decalin. Retrieved January 16, 2026, from [Link]

-

Willingdon College, Sangli. (n.d.). Stereochemistry. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). trans-Decalin, 2e-methyl. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

- Unknown Source. (n.d.).

-

National Institute of Standards and Technology. (n.d.). cis-Decalin, 2-syn-methyl-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

The Royal Society of Chemistry. (2015, March 3). Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, decahydro-2-methyl-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). cis-Decalin, 2-syn-methyl-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 5. trans-Decalin, 2e-methyl | C11H20 | CID 6427451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-Decalin, 2-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound | C11H20 | CID 94249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-methyl decalin, 2958-76-1 [thegoodscentscompany.com]

- 10. Naphthalene, decahydro-2-methyl- [webbook.nist.gov]

- 11. cis-Decalin, 2-syn-methyl- [webbook.nist.gov]

- 12. trans-Decalin, 2-methyl- [webbook.nist.gov]

2-Methyldecalin as a biomarker in petroleum exploration

An In-depth Technical Guide: 2-Methyldecalin as a Biomarker in Petroleum Exploration

Executive Summary

Geochemical biomarkers, or molecular fossils, are indispensable tools in petroleum exploration, offering profound insights into the origin, thermal maturity, and depositional environment of source rocks.[1][2] Among the vast array of identified biomarkers, saturated hydrocarbons like the methyldecalins provide specific and valuable data. This guide focuses on the application of this compound stereoisomers as a robust proxy for assessing the thermal maturity of crude oils and source rock extracts. We will explore the fundamental principles of its stereochemistry, the geochemical pathways leading to its formation, detailed analytical protocols for its quantification, and the interpretation of its isomer ratios in the context of hydrocarbon generation. This document is intended for geochemists, research scientists, and exploration professionals seeking to leverage advanced molecular indicators for more precise basin modeling and risk reduction in petroleum exploration.

The Central Role of Biomarkers in Petroleum Geochemistry

Biomarkers are complex organic compounds found in geological materials that can be unambiguously linked to precursor molecules in living organisms.[3] Their carbon skeletons are preserved through diagenesis and catagenesis, carrying critical information about the original organic matter input and the subsequent geological history.[1] In petroleum geochemistry, these molecular fossils are used to:

-

Correlate Oil-to-Source Rock: Establish a genetic link between a discovered hydrocarbon accumulation and its parent source rock.[2]

-

Determine Depositional Environment: Interpret the conditions (e.g., oxic vs. anoxic, marine vs. lacustrine) under which the source rock was deposited, using markers like the pristane-to-phytane (Pr/Ph) ratio.[3][4][5]

-

Assess Thermal Maturity: Quantify the extent of heat-driven alteration the source rock has undergone, which is critical for determining if it has entered the oil or gas generation window.[6][7]

While many biomarker classes exist (e.g., steranes, hopanes), smaller and more thermally stable molecules like alkylated decalins become increasingly important at higher maturity levels where traditional biomarkers may be destroyed.[8]

This compound: A Window into Thermal Stress

This compound (C₁₁H₂₀) is a bicyclic saturated hydrocarbon, a member of the decahydronaphthalene family, commonly identified in crude oils and source rock extracts.[9][10] Its utility as a biomarker stems not from its mere presence, but from the predictable, temperature-dependent distribution of its stereoisomers.

Stereochemistry and Thermal Stability

Decalin exists in two primary conformations: cis-decalin and trans-decalin. The addition of a methyl group at the C-2 position creates several possible stereoisomers. The fundamental principle is that trans-isomers of this compound are thermodynamically more stable than their cis-counterparts.[11] This difference in stability is the cornerstone of its use as a maturity indicator.

During the early stages of petroleum formation (low thermal stress), the distribution of isomers reflects a kinetic control, often preserving a signature closer to the original biological precursor molecule. As the source rock and its associated hydrocarbons are subjected to increasing temperature over geological time, the molecules gain sufficient energy to overcome activation barriers and equilibrate. This process drives the conversion of the less stable cis-isomers to the more stable trans-isomers.

Caption: Isomerization of this compound with increasing thermal maturity.

Geochemical Formation Pathway

The precise precursors for methyldecalins are not as definitively established as those for hopanes or steranes. However, they are believed to derive from the diagenetic and catagenetic alteration of bicyclic sesquiterpenoids. These precursor molecules are common in higher plants and some bacteria. The proposed geochemical pathway involves several key stages:

-

Deposition: Biologically-derived sesquiterpenoids are incorporated into sediments.

-

Diagenesis: At low temperatures and pressures, microbial activity and chemical reactions alter the original structures, leading to the formation of various bicyclic compounds within the kerogen structure.

-

Catagenesis: As the source rock is buried deeper and temperatures rise (typically >60°C), covalent bonds within the kerogen break, releasing hydrocarbons. During this process, precursor molecules are cleaved and cyclize, forming a mixture of this compound isomers. The initial ratio of these isomers is kinetically controlled.

-

Epimerization: With continued heating, the mixture of isomers begins to equilibrate, favoring the formation of the more stable trans-isomers.

Caption: Proposed geochemical pathway for this compound formation.

Analytical Workflow for Isomer Quantification

Accurate quantification of this compound isomers requires a robust analytical protocol designed to isolate the saturated hydrocarbon fraction from crude oil or rock extract and resolve the specific target compounds. The method of choice is gas chromatography-mass spectrometry (GC-MS).[12]

Experimental Protocol: Sample Preparation and Fractionation

Rationale: Crude oil is a highly complex mixture. To accurately analyze low-concentration biomarkers, the sample must be separated into simpler fractions. This protocol isolates the saturated hydrocarbons, which contain the methyldecalins.

Step-by-Step Methodology:

-

Deasphalting:

-

Weigh approximately 50-100 mg of crude oil or rock extract into a vial.

-

Add a 40-fold excess of n-pentane or n-hexane to precipitate the asphaltenes.

-

Agitate the mixture (vortex or sonication) and allow it to stand for at least 1 hour (or overnight at 4°C for complete precipitation).

-

Centrifuge the sample and carefully decant the supernatant (containing maltenes) into a clean vial. The precipitate is the asphaltene fraction.

-

-

Liquid Column Chromatography (Fractionation):

-

Prepare a chromatography column packed with activated silica gel.

-

Apply the maltene fraction (dissolved in a minimal amount of hexane) to the top of the column.

-

Fraction 1 (Saturates): Elute the column with n-hexane.[13] This fraction (F1) contains the n-alkanes, branched alkanes, and cycloalkanes, including this compound. Collect this fraction in a clean, pre-weighed vial.

-

Fraction 2 (Aromatics): Elute the column with a mixture of hexane and dichloromethane (e.g., 1:1 v/v).[13] This fraction (F2) contains aromatic hydrocarbons.

-

Fraction 3 (Polars): Elute the column with a mixture of dichloromethane and methanol to recover polar NSO (Nitrogen, Sulfur, Oxygen) compounds.

-

-

Concentration:

-

Reduce the volume of the saturated fraction (F1) under a gentle stream of dry nitrogen to a final volume of approximately 0.5-1.0 mL.[13] Crucially, do not allow the sample to go to dryness , as this can result in the loss of more volatile compounds like methyldecalins.

-

Add an appropriate internal standard (e.g., deuterated alkane) for accurate quantification.

-

GC-MS Analysis

Rationale: GC separates compounds based on their boiling points and interaction with the stationary phase, while MS identifies them based on their unique mass fragmentation patterns. This combination is ideal for resolving and positively identifying specific isomers.

Typical GC-MS Parameters:

| Parameter | Setting | Rationale |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 5975 MS)[14] | Standard, robust platform for biomarker analysis. |

| Column | HP-5ms, 30 m x 0.25 mm x 0.25 µm or similar non-polar capillary column | Provides excellent separation for a wide range of hydrocarbons. |

| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min[14] | Inert gas, provides good chromatographic efficiency. |

| Injection | 1 µL, Splitless or Split (e.g., 50:1) | Splitless for trace analysis; Split for more concentrated samples. |

| Inlet Temp. | 280 - 300°C[11] | Ensures rapid volatilization of the sample. |

| Oven Program | Initial 40°C (hold 2 min), ramp to 300°C at 4°C/min, hold 20 min[14] | A slow ramp rate is crucial for separating closely eluting isomers. |

| MS Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |

| Acquisition | Full Scan (m/z 40-550) and Selected Ion Monitoring (SIM) | Full scan for general characterization; SIM for targeted quantification. |

Isomer Identification and Data Processing

-

Identification: this compound isomers are identified by their retention time and mass spectrum. The molecular ion is m/z 152, and key fragment ions include m/z 137 (loss of a methyl group), 81, and 67.[15] Co-injection with authentic standards is the most definitive method for confirming peak identities.

-

Quantification: The analysis is performed in SIM mode, monitoring key ions (e.g., m/z 152, 137). The peak area of each identified isomer is integrated.

-

Ratio Calculation: The maturity ratio is calculated as the peak area of the more stable trans-isomer divided by the peak area of the less stable cis-isomer.

This compound Maturity Ratio = [Peak Area (trans-2-methyldecalin)] / [Peak Area (cis-2-methyldecalin)]

Caption: Analytical workflow for this compound biomarker analysis.

Data Interpretation and Application in Exploration

The calculated trans/cis this compound ratio serves as a direct indicator of the thermal maturity of the sample.

| Maturity Level | Vitrinite Reflectance (%Ro) Equivalent | Expected trans/cis this compound Ratio | Interpretation |

| Immature | < 0.6 | Low (< 0.5) | Kinetically controlled isomer distribution. Source rock has not entered the oil window. |

| Early Mature | 0.6 - 0.8 | Moderate (0.5 - 1.5) | Onset of isomerization. Peak oil generation beginning. |

| Peak Mature | 0.8 - 1.0 | High (1.5 - 2.5) | Significant isomerization has occurred. Prime oil generation window. |

| Late Mature | 1.0 - 1.35 | Very High (> 2.5) | Isomer distribution is approaching thermodynamic equilibrium. Oil is cracking to gas. |

| Overmature | > 1.35 | Ratio may plateau or decrease | Biomarker concentrations may be too low for reliable measurement due to thermal cracking. |

Application in Exploration Scenarios:

-

Prospect De-risking: A high this compound ratio in a surface oil seep can indicate that it was generated from a mature source rock at depth, increasing the attractiveness of the underlying petroleum system.

-

Basin Modeling Calibration: The maturity values derived from this compound can be used as calibration points to refine thermal history models of a sedimentary basin.

-

Assessing Mixed Oils: In cases where oils from different source kitchens have mixed, deconvolution of maturity signals can be aided by stable biomarkers like methyldecalins.[8]

Conclusion

This compound provides a sensitive and reliable tool for assessing the thermal maturity of petroleum and source rocks, particularly within the oil and early gas generation windows. Its utility is grounded in the fundamental thermodynamic principle that drives the conversion of less stable cis-isomers to more stable trans-isomers with increasing thermal stress. By employing a rigorous analytical workflow involving sample fractionation and GC-MS analysis, exploration geochemists can leverage the this compound maturity ratio to enhance basin models, improve oil-source correlation, and ultimately make more informed exploration decisions.

References

- ResearchGate. (2025). Biological marker compounds as indicators of the depositional environments of petroleum source rocks.

- GeoScienceWorld. (2019). Organic Indicators of Thermal Maturity, a Review. AAPG Bulletin.

- AAPG Wiki. (2022). Thermal maturation.

- Illinois Experts. (n.d.). Integration of Fluid and Rock Geochemical Parameters to Constrain Thermal Maturity Indicators in Paleozoic Organic-Rich Source Intervals.

- SciELO. (n.d.). Biomarkers in Source Rocks from Barreirinha Formation (Devonian): Distribution and Paleoenvironment Significance.

- PubMed Central. (2023). Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review.

- Semantic Scholar. (n.d.). Biomarker Indicators of Source and Depositional Environment for the Organic Matters within Barsarin Formation (Upper Jurassic).

- MDPI. (n.d.). Characteristics and Genesis of Biomarker Assemblages of Mesozoic Coal Measure Source Rocks in the Kuqa Depression, Tarim Basin, China.

- ResearchGate. (n.d.). Geochemical Parameters Describing Level of Thermal Maturation.

- PubChem. (n.d.). This compound.

- Search and Discovery. (2020). Estimating Thermal Maturity of Crude Oils.

- NIST WebBook. (n.d.). cis-Decalin, 2-syn-methyl-.

- NIST WebBook. (n.d.). This compound, cis.

- Royal Society of Chemistry. (2015). Discovery and identification of a series of alkyl decalin isomers in petroleum geological samples. Analyst.

- Royal Society of Chemistry. (n.d.). Analyst.

- Sigma-Aldrich. (2015). Discovery and identification of a series of alkyl decalin isomers in petroleum geological samples.

- NIST WebBook. (n.d.). This compound, cis.

- PubChem. (n.d.). 1-Methyldecalin, cis.

- NIST WebBook. (n.d.). cis-Decalin, 2-syn-methyl-.

- Cheméo. (n.d.). This compound, cis - Chemical & Physical Properties.

- ResearchGate. (2025). (PDF) Discovery and Identification of a Series of Alkyl Decalin Isomers in Petroleum Geological Samples.

- Opus Kinetic. (n.d.). Biomarkers Use in Petroleum Geochemistry.

- Sci-Hub. (2015). Discovery and identification of a series of alkyl decalin isomers in petroleum geological samples. The Analyst.

- Environment Canada. (n.d.). Quantitative oil analysis method.

- EPA. (n.d.). Laboratory Guide for the Identification of Petroleum Products.

- NIST WebBook. (n.d.). trans-Decalin, 2e-methyl.

- The Good Scents Company. (n.d.). 2-methyl decalin.

- PubMed Central. (2022). Biomarkers and Carbon Isotope of Monomer Hydrocarbon in Application for Oil–Source Correlation and Migration in the Moxizhuang–Yongjin Block, Junggar Basin, NW China.

- PubMed Central. (2023). Enzymatic cis-Decalin Formation in Natural Product Biosynthesis.

- NIST WebBook. (n.d.). Naphthalene, decahydro-2-methyl-.

Sources

- 1. Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomarkers Use in Petroleum Geochemistry - Opus Kinetic [opuskinetic.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. wiki.aapg.org [wiki.aapg.org]

- 7. researchgate.net [researchgate.net]

- 8. searchanddiscovery.com [searchanddiscovery.com]

- 9. Discovery and identification of a series of alkyl decalin isomers in petroleum geological samples - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Naphthalene, decahydro-2-methyl- [webbook.nist.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. experts.illinois.edu [experts.illinois.edu]

- 13. bsee.gov [bsee.gov]

- 14. Biomarkers and Carbon Isotope of Monomer Hydrocarbon in Application for Oil–Source Correlation and Migration in the Moxizhuang–Yongjin Block, Junggar Basin, NW China - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C11H20 | CID 94249 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Degradation Pathways of 2-Methyldecalin

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted thermal degradation pathways of 2-methyldecalin, a significant component in high-density fuels and a relevant structural motif in complex organic molecules. In the absence of extensive direct experimental studies on this compound, this document synthesizes findings from research on analogous compounds, primarily decalin and methylcyclohexane, to construct a scientifically grounded and logical framework for its decomposition. The guide delves into the initiation, propagation, and termination steps of the degradation process, including key reactions such as carbon-carbon bond cleavage, hydrogen abstraction, ring-opening, and isomerization. Furthermore, it outlines established experimental methodologies and analytical techniques crucial for investigating such thermal degradation phenomena, providing a self-validating system for future research protocols.

Introduction: The Significance of this compound

This compound (C₁₁H₂₀) is a saturated bicyclic hydrocarbon that serves as a representative of naphthenic compounds found in jet fuels and is a key component in the formulation of high-energy-density fuel surrogates.[1][2] Its fused ring structure and alkyl substitution significantly influence its thermal stability and combustion characteristics. Understanding the thermal degradation pathways of this compound is paramount for predicting fuel performance under high-stress conditions, such as those encountered in advanced propulsion systems, and for managing the formation of undesirable byproducts. Beyond its application in fuel science, the decalin framework is a common structural element in a variety of natural products and synthetic molecules, making the study of its thermal lability relevant to organic synthesis and drug development, where thermal stress can be a critical factor in manufacturing and storage.

Proposed Thermal Degradation Pathways of this compound

The thermal degradation of this compound is anticipated to proceed via a free-radical chain mechanism, analogous to that of decalin and other cycloalkanes.[3][4] The process can be broadly categorized into initiation, propagation, and termination steps. The presence of the methyl group introduces additional reaction channels compared to the parent decalin molecule.

Initiation: The Onset of Degradation

The initiation of thermal degradation involves the homolytic cleavage of a covalent bond to form two radical species. For this compound, the most likely initiation steps involve the scission of the weakest carbon-carbon (C-C) bonds.

-

Hydrogen Abstraction: In the presence of radical species (R•), hydrogen abstraction from this compound can also serve as an initiation pathway, leading to the formation of a this compound radical and a stable molecule (RH).

The initial bond cleavage and hydrogen abstraction events are depicted in the following workflow:

Caption: Key steps in the propagation of this compound degradation.

Termination: Cessation of the Chain Reaction

The chain reaction is terminated when two radical species combine or disproportionate.

-

Combination: Two radicals can combine to form a single, stable molecule.

-

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in the formation of a stable molecule and an unsaturated molecule.

Experimental Methodologies for Studying Thermal Degradation

The investigation of thermal degradation pathways relies on a combination of experimental techniques that allow for the controlled decomposition of the target molecule and the subsequent analysis of the resulting products.

Pyrolysis Reactors

Pyrolysis experiments are central to studying thermal degradation in an inert atmosphere.

-

Flow Reactors: In a typical setup, a dilute mixture of the sample in an inert carrier gas (e.g., argon, nitrogen) is passed through a heated tube. [3]The temperature, pressure, and residence time can be precisely controlled to study the degradation under various conditions.

-

Shock Tubes: These instruments use a shock wave to rapidly heat a gas sample to high temperatures (often >1000 K) for very short durations (microseconds to milliseconds). [2][9][10][11]This allows for the study of elementary reaction kinetics at conditions relevant to combustion.

Analytical Techniques